![molecular formula C18H16N2O5S B2868643 甲基 4-[4-(乙酰氨基)苯基]-4H-1,4-苯并噻嗪-2-甲酸酯 1,1-二氧化物 CAS No. 1291858-38-2](/img/structure/B2868643.png)

甲基 4-[4-(乙酰氨基)苯基]-4H-1,4-苯并噻嗪-2-甲酸酯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

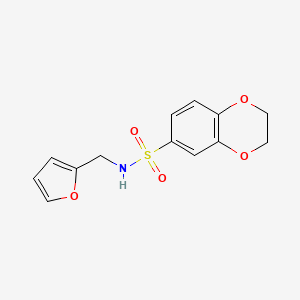

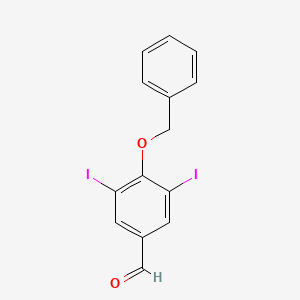

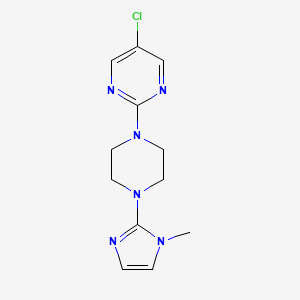

“Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound that is part of the 1,2,4-benzothiadiazine-1,1-dioxide family . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Various functional groups can be attached to the ring, influencing its activity . For instance, a halo group at the 7 and 8 positions of the ring can yield active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring can also affect the activity .科学研究应用

Antimicrobial Activity

This compound serves as a key starting material for synthesizing a novel series of heterocyclic compounds like pyridazinones and thiazoles . These derivatives have been studied for their antimicrobial activities, showing promise in combating various bacterial and fungal infections. The presence of the acetamide side chain linked to the lactam nitrogen of the pyridazinone ring is particularly noted to enhance these activities.

Anti-Inflammatory and Analgesic Properties

Studies have indicated that modifications to the heterocyclic ring, such as substitutions at position six and the inclusion of an acetamide side chain, can significantly improve analgesic and anti-inflammatory activities . This makes the compound a valuable precursor in developing new medications with reduced ulcerogenicity.

Antitumor Activity

The β-aroylacrylic acid derivatives, to which this compound belongs, have shown a broad spectrum of physiological activities, including antitumor effects . They have been considered as inhibitors for phospholipase and exhibit antiproliferative activity against human cervix carcinoma cells, suggesting potential applications in cancer therapy.

Synthesis of Heterocyclic Compounds

Due to its polyelectrophilic nature, this compound is chemically convenient for synthesizing a wide range of heterocyclic compounds . These compounds have diverse pharmacological indications, including antiulcer and cytoprotective properties, making them significant in medicinal chemistry.

Food Flavoring

Sulfur-containing heterocyclic compounds, which can be synthesized from this compound, are widely used in chemical research and found in various natural products and medicines. They are also utilized to flavor food products like meat, vegetables, peanuts, coffee, and cocoa .

Cytoprotective Properties

The compound’s derivatives have shown cytoprotective properties, which could be beneficial in protecting cells from harmful agents. This application is particularly relevant in the development of drugs that can prevent damage to the gastric lining, thereby offering antiulcer benefits .

安全和危害

The safety data sheet for a related compound, 4-(Acetylamino)phenyl acetate, indicates that it causes serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-12(21)19-13-7-9-14(10-8-13)20-11-17(18(22)25-2)26(23,24)16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXQHCGKNAYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)

![1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2868565.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)